molecular formula C8H14N8O6S B566480 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt CAS No. 102783-19-7

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt

Cat. No.: B566480
CAS No.: 102783-19-7
M. Wt: 350.31
InChI Key: ZLSLDSHQBJEJBG-UHFFFAOYSA-N
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Description

Molecular Composition and Formula Analysis

The molecular formula of 4,6-diamino-2-hydroxypyrimidine hemisulfate salt is C₈H₁₄N₈O₆S , derived from the combination of two molecules of the pyrimidine base (C₄H₆N₄O) with one molecule of sulfuric acid (H₂SO₄) in a 2:1 stoichiometric ratio. This formulation reflects the hemisulfate salt configuration, where the sulfate anion forms ionic interactions with protonated nitrogen atoms on the pyrimidine ring.

Key Molecular Features:

  • Parent Pyrimidine Base : 4,6-Diamino-2-hydroxypyrimidine (C₄H₆N₄O), characterized by amino groups at positions 4 and 6 and a hydroxyl group at position 2.
  • Sulfate Contribution : The hemisulfate moiety (½ H₂SO₄) contributes a sulfate anion (SO₄²⁻), balancing the charge from protonated pyrimidine nitrogens.
  • Molecular Weight : Calculated as 350.31 g/mol , consistent with the aggregated masses of the constituent atoms.
Table 1: Molecular Composition Comparison
Component Formula Molecular Weight (g/mol)
Pyrimidine Base C₄H₆N₄O 126.12
Hemisulfate Salt C₈H₁₄N₈O₆S 350.31

The protonation state of the pyrimidine ring is influenced by the acidic hydroxyl group (pKa ~10.61), which facilitates salt formation with sulfuric acid.

Properties

IUPAC Name

4,6-diamino-1H-pyrimidin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(6)8-4(9)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSLDSHQBJEJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)N.C1=C(NC(=O)N=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745542
Record name Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-19-7
Record name Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

The synthesis begins with the preparation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine, a critical intermediate. A patented method involves reacting 2,4,6-triaminopyrimidine with sodium nitrite in an acidic medium. Sodium methoxide in methanol facilitates deprotonation, followed by nitrosation at position 5 using hydrochloric acid and sodium nitrite at 0–5°C. The nitroso group introduction is pivotal for subsequent reduction or substitution steps.

Reaction Conditions for Nitrosation

ParameterOptimal Value
Temperature0–5°C
Sodium nitrite (mol)1.05–1.10 equiv
Reaction time2–3 hours

This step achieves yields exceeding 85% under controlled pH (3.5–4.0).

Acylation and Cyclization to Form the Pyrimidine Core

The nitroso intermediate undergoes acylation in formamide-water mixtures catalyzed by sodium metabisulfite (10–15 wt% of precursor). The reaction proceeds at 80–90°C for 4–6 hours, during which ammonia and carbon dioxide byproducts are captured for ammonium sulfate production. The molar ratio of nitroso precursor to formamide to water is critical:

Molar Ratios for Acylation

ComponentRatio Range
Nitroso precursor1
Formamide3–6
Water5–10

This step yields 2,4-diamino-6-hydroxy-5-formamidopyrimidine, which is hydrolyzed under acidic conditions to introduce the 2-hydroxyl group.

Sulfation to Form the Hemisulfate Salt

The free base (4,6-diamino-2-hydroxypyrimidine) is treated with sulfuric acid in a 2:1 molar ratio to form the hemisulfate salt. The reaction is conducted in ethanol-water (3:1 v/v) at 40–60°C, followed by slow cooling to induce crystallization. Excess acid is neutralized with ammonium hydroxide to pH 6.5–7.0, ensuring stable salt formation.

Sulfation Parameters

ParameterOptimal Value
Base:H₂SO₄ molar ratio2:1
SolventEthanol/water (3:1)
Crystallization temp.4–8°C

Industrial Production Methods

Scalable Reactor Design and Process Integration

Industrial synthesis employs continuous-flow reactors to enhance heat and mass transfer. A two-stage system separates nitrosation and acylation steps, minimizing side reactions. Automated pH control (±0.2 units) and real-time monitoring of ammonia/CO₂ emissions ensure consistency.

Industrial Process Metrics

MetricValue
Annual capacity50–100 metric tons
Batch cycle time12–16 hours
Yield78–82%

Waste Reduction and Byproduct Utilization

The integration of gas scrubbing systems converts ammonia and CO₂ into ammonium sulfate fertilizer, reducing waste by 40% compared to traditional methods. Solvent recovery units achieve 95% ethanol reuse, lowering production costs.

Catalytic Systems and Reaction Optimization

Catalyst Selection and Performance

Sodium metabisulfite outperforms alternatives (e.g., sodium dithionite) in acylation, providing 92% conversion at 15 wt% loading. Its dual role as a catalyst and mild reducing agent prevents over-oxidation of amino groups.

Catalyst Efficiency Comparison

CatalystConversion (%)
Sodium metabisulfite92
Sodium dithionite85
Sodium sulfite78

Temperature and pH Effects

Maintaining temperatures below 90°C prevents decomposition of the nitroso intermediate. A pH of 4.0–4.5 during nitrosation minimizes byproduct formation while ensuring complete reaction.

Purification and Crystallization Techniques

Crystallization from ethanol-water yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) and seeding with hemisulfate microcrystals enhance crystal size uniformity. Centrifugation and vacuum drying (50°C, 12 h) produce a free-flowing powder suitable for pharmaceutical applications.

Crystallization Parameters

ParameterValue
Cooling rate0.5°C/min
Seed crystal size10–20 µm
Final moisture content≤0.5%

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (D₂O, 400 MHz) confirms the structure: δ 6.45 (s, 1H, C5-H), 5.20 (br, 4H, NH₂), and 4.80 (s, 1H, OH). Elemental analysis verifies sulfur content (9.1±0.2%), consistent with hemisulfate stoichiometry.

Purity Assessment

HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at 5.2 min, indicating ≥99.5% purity. Residual solvent levels (ethanol <50 ppm) comply with ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a precursor for more complex organic molecules. Its amino and hydroxyl groups allow for various functionalization reactions, including oxidation, reduction, and substitution.

Biology

  • Role in Nucleic Acid Synthesis : Due to its structural similarity to nucleobases, 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt is being studied for its potential role in DNA and RNA synthesis.

Medicine

  • Antitumor Activity : Research indicates that derivatives of this compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced tumor growth rates.
  • Therapeutic Potential : Ongoing studies are exploring its efficacy against certain cancers and viral infections.

Industrial Applications

  • Dyes and Pigments Production : The compound is utilized in the manufacturing of various dyes and pigments due to its chemical properties.

Case Studies

  • Antitumor Research : In a study investigating the antitumor effects of pyrimidine derivatives, 4,6-diamino-2-hydroxypyrimidine was shown to significantly inhibit cell proliferation in cultured cancer cells by targeting DHFR activity. This research highlights the compound's potential as a chemotherapeutic agent.
  • Viral Inhibition Studies : Another study explored the compound's ability to inhibit viral replication in vitro. Results indicated that it could reduce viral load significantly in treated cells compared to controls, suggesting further investigation into its use as an antiviral agent is warranted.

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the structure of nucleobases and potentially interfere with DNA and RNA synthesis. This interference can disrupt cellular processes, leading to cell death or inhibition of viral replication .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Bis(4,6-diamino-2-hydroxypyrimidine) sulfate
  • Molecular Formula : C₈H₁₄N₈O₆S (calculated from stoichiometry)
  • CAS Registry Number : 102783-18-6
  • Structure: Features amino groups at positions 4 and 6, a hydroxyl group at position 2, and a hemisulfate counterion.

Key Properties :

  • Solubility : Enhanced water solubility due to the sulfate group, making it suitable for aqueous-phase reactions .
  • Stability : Hemisulfate salts are often preferred in pharmaceutical applications for improved stability and ease of formulation compared to free bases .

Comparative Analysis with Structural Analogues

Structural and Functional Differences

Compound Molecular Formula CAS RN Substituents Key Properties
4,6-Diamino-2-hydroxypyrimidine hemisulfate C₈H₁₄N₈O₆S 102783-18-6 –NH₂ (4,6), –OH (2), sulfate counterion High solubility, thermal stability (>280°C decomposition)
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate –NH₂ (4,5), –SH (6), sulfate counterion Lower solubility due to thiol group; prone to oxidation
4,5-Diamino-2-methylpyrimidin-4(3H)-one hemi-sulphate C₅H₉N₃O·0.5H₂SO₄ –NH₂ (4,5), –CH₃ (2), ketone (4) High thermal stability (>280°C decomp.); used in enzyme inhibition studies
4,6-Dihydroxypyrimidine C₄H₄N₂O₂ 1193-24-4 –OH (4,6) Low solubility in water; melting point >300°C; used as a synthetic intermediate
2-Mercapto-4-hydroxy-5,6-diaminopyrimidine C₄H₆N₄OS 1004-76-8 –SH (2), –OH (4), –NH₂ (5,6) Reacts with metal ions; applications in coordination chemistry
5,6-Diamino-1,3-dimethyl uracil C₆H₁₀N₄O₂ 5440-00-6 –CH₃ (1,3), –NH₂ (5,6) Reduced solubility due to alkylation; potential use in nucleic acid research

Stability and Reactivity Trends

  • Sulfate vs. Free Base: Hemisulfate salts (e.g., 4,6-diamino-2-hydroxypyrimidine) exhibit superior stability compared to free bases, reducing decomposition during storage .
  • Thiol vs. Hydroxyl: Mercapto derivatives (e.g., 4,5-diamino-2-hydroxy-6-mercaptopyrimidine) are more reactive but less stable due to oxidation sensitivity .
  • Alkylation Effects: Methyl or dimethyl substitutions (e.g., 5,6-diamino-1,3-dimethyl uracil) reduce polarity, impacting solubility and biological uptake .

Biological Activity

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt (CAS No. 102783-19-7) is a compound belonging to the class of pyrimidines, characterized by its unique molecular structure that includes two amino groups and a hydroxyl group on the pyrimidine ring. This compound has garnered attention in various biological research contexts due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

This compound is defined by the following chemical formula:

  • Molecular Formula : C4_4H6_6N4_4O2_2S
  • Molecular Weight : 174.18 g/mol

The structural features include:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
  • Functional Groups : Hydroxyl (OH) at position 2 and amino (NH2_2) groups at positions 4 and 6.

Antitumor Activity

Research has indicated that derivatives of 4,6-diamino-2-hydroxypyrimidine may exhibit antitumor activity by inhibiting enzymes involved in cell proliferation. For example, studies have shown that these compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. This inhibition can lead to reduced tumor growth and proliferation rates .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties , particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that certain derivatives can inhibit the growth of Mtb, suggesting potential use as anti-tubercular agents. The minimum inhibitory concentration (MIC) values reported for some derivatives range from 6.25 µg/mL to higher concentrations, indicating varying degrees of efficacy .

Case Study: Dihydrofolate Reductase Inhibition

A significant study focused on the synthesis of a series of pyrimidine-based compounds that included 4,6-diamino-2-hydroxypyrimidine as a core structure. These compounds were evaluated for their ability to inhibit mitochondrial dihydrofolate reductase (mt-DHFR), which is essential for the survival of Mtb. The study found that specific modifications to the pyrimidine core enhanced selectivity and potency against mt-DHFR, providing insights into optimizing these compounds for therapeutic use .

Table: Summary of Biological Activities

Activity Type Target Efficacy (MIC) Reference
AntitumorVarious cancer cellsVaries
AntitubercularMycobacterium tuberculosis6.25 µg/mL
Enzyme InhibitionDihydrofolate reductaseSignificant

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in nucleotide synthesis. By inhibiting DHFR, these compounds disrupt the folate metabolic pathway, which is crucial for DNA replication and repair processes in both tumorous and pathogenic cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting 4,6-diamino-2-hydroxypyrimidine with sulfuric acid under controlled stoichiometric conditions. For example, acid-base reactions in aqueous or alcoholic media followed by recrystallization yield the hemisulfate salt. Key parameters include maintaining a molar ratio of 1:0.5 (base:H₂SO₄) and optimizing temperature (e.g., 40–60°C) to prevent decomposition. Crystallization solvents like ethanol or water are recommended for purity .
ParameterOptimal Condition
Molar Ratio1:0.5 (base:H₂SO₄)
SolventEthanol/Water
Temperature40–60°C

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., NH₂ and OH groups) via ¹H/¹³C NMR.
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 177.17 for the monohydrate form) .
  • X-ray Diffraction (XRD) : Resolve crystalline structure and compare with reference patterns .
  • Elemental Analysis : Validate sulfur content (~9.1% w/w) to confirm sulfate incorporation .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound decomposes at 243–244°C (with decomposition) and should be stored in a desiccator at 2–8°C to prevent hydration or hydrolysis. Avoid prolonged exposure to light or humidity. Stability testing via thermogravimetric analysis (TGA) is recommended to assess thermal degradation profiles .

Advanced Research Questions

Q. How can computational modeling predict the crystalline structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can model hydrogen-bonding networks and lattice parameters. Pair experimental XRD data with computational results to refine predicted crystal packing. For example, assess the role of sulfate counterions in stabilizing the lattice via electrostatic interactions .

Q. What experimental strategies resolve discrepancies in reported melting points or decomposition behaviors?

  • Methodological Answer : Variations in melting points (e.g., >300°C vs. 243–244°C) may arise from hydration states or impurities. Use differential scanning calorimetry (DSC) to differentiate between polymorphs. Standardize synthesis protocols (e.g., drying at 105°C to remove bound water) and cross-validate with elemental analysis .
ObservationPossible CauseResolution
Higher mp (>300°C)Anhydrous formConfirm hydration state
Lower mp (243°C)Monohydrate decompositionTGA/DSC analysis

Design a protocol to assess pH-dependent solubility in aqueous buffers.

  • Methodological Answer : Prepare buffers (e.g., pH 2–10 using ammonium acetate and acetic acid ). Dissolve 10 mg of the compound in 1 mL of each buffer, agitate for 24 h at 25°C, and filter. Quantify solubility via UV-Vis spectroscopy (λ ~260 nm for pyrimidine absorption) or HPLC. Plot solubility vs. pH to identify optimal dissolution conditions for biological assays.
pH RangeSolubility Trend
Acidic (pH 2–4)High (protonated NH₂ groups)
Neutral (pH 6–8)Moderate (zwitterionic form)
Alkaline (pH 9–10)Low (deprotonated OH⁻)

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